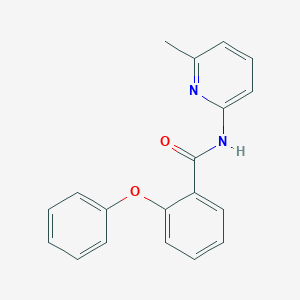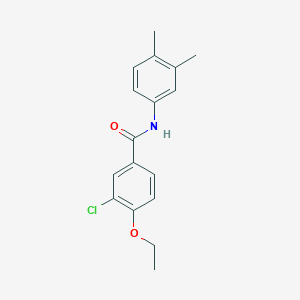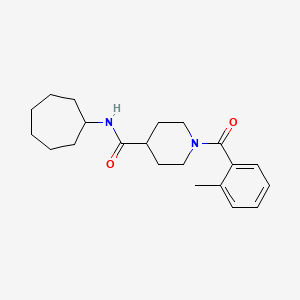
N-(6-methyl-2-pyridinyl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-2-pyridinyl)-2-phenoxybenzamide, commonly known as MPB or 2-PB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the TRPV1 receptor, which is involved in the sensation of pain and inflammation.
作用機序
MPB works by selectively blocking the TRPV1 receptor, which is involved in the sensation of pain and inflammation. This receptor is found on sensory neurons and is activated by various stimuli, including heat, capsaicin, and acid. When activated, the TRPV1 receptor causes the release of inflammatory mediators, such as prostaglandins and cytokines, which contribute to pain and inflammation. By blocking this receptor, MPB may be able to reduce pain and inflammation.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects. In animal models, MPB has been shown to reduce pain and inflammation in various tissues, including the skin, joints, and gastrointestinal tract. MPB has also been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, in these tissues. Additionally, MPB has been shown to have anti-tumor effects in various cancer cell lines, although the mechanism of action for this effect is not well understood.
実験室実験の利点と制限
One of the main advantages of MPB for lab experiments is its selectivity for the TRPV1 receptor. This allows researchers to specifically target this receptor without affecting other receptors or pathways. Additionally, MPB has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of MPB is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on MPB. One area of interest is the development of more potent and selective TRPV1 antagonists. Additionally, researchers are interested in exploring the potential use of MPB in the treatment of various inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Finally, there is interest in exploring the potential use of MPB in combination with other drugs or therapies to enhance its effects.
合成法
The synthesis of MPB involves a series of chemical reactions that begin with the reaction of 2-chloro-5-nitropyridine with 2-phenoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield MPB. This synthesis method has been optimized over the years to produce high yields of pure MPB.
科学的研究の応用
MPB has been extensively studied for its potential use in scientific research. One of the most promising applications of MPB is in the study of pain and inflammation. The TRPV1 receptor, which is targeted by MPB, is involved in the sensation of pain and inflammation. By blocking this receptor, MPB may be able to reduce pain and inflammation in various animal models.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-8-7-13-18(20-14)21-19(22)16-11-5-6-12-17(16)23-15-9-3-2-4-10-15/h2-13H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOLPCAAUZFVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5765278.png)
![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5765291.png)




![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5765360.png)

![2-(2,4-dimethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5765369.png)


![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)